6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine
Overview
Description
SCH900776 S-isomer, also known as MK-8776 S-isomer, is a potent, selective, and orally bioavailable inhibitor of checkpoint kinase 1 (Chk1). This compound has an inhibitory concentration (IC50) of 3 nanomolar, making it highly effective in its function. SCH900776 S-isomer is primarily used in scientific research for its ability to inhibit Chk1, which plays a crucial role in the DNA damage response pathway .
Mechanism of Action
Target of Action
The primary target of the compound SCH900776 S-isomer, also known as 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine, MK-8776 S-isomer, or (S)-6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-A]pyrimidin-7-amine, is checkpoint kinase 1 (Chk1) . Chk1 plays a crucial role in the DNA damage response pathway, where it helps maintain genomic integrity by halting cell cycle progression to allow for DNA repair .
Mode of Action
SCH900776 S-isomer acts as a potent, selective, and orally bioavailable inhibitor of Chk1 . It binds to Chk1 and inhibits its activity, thereby disrupting the DNA damage response pathway . This inhibition leads to the accumulation of DNA damage, particularly in cancer cells that rely heavily on Chk1 for survival .
Biochemical Pathways
The inhibition of Chk1 by SCH900776 S-isomer affects the DNA damage response pathway . Under normal conditions, DNA damage triggers the activation of Chk1, which then halts cell cycle progression to allow for DNA repair . When chk1 is inhibited by sch900776 s-isomer, this response is disrupted, leading to the accumulation of dna damage .
Result of Action
The inhibition of Chk1 by SCH900776 S-isomer leads to the accumulation of DNA damage, particularly in cancer cells . This can result in cell death, making SCH900776 S-isomer a potential therapeutic agent for cancer treatment .
Biochemical Analysis
Biochemical Properties
SCH900776 S-isomer plays a significant role in biochemical reactions, particularly as an inhibitor of Chk1 . It interacts with enzymes, proteins, and other biomolecules, primarily through binding interactions. The nature of these interactions is largely inhibitory, with the compound preventing the normal function of Chk1 .
Cellular Effects
The effects of SCH900776 S-isomer on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been shown to induce a dose-dependent loss of DNA replication capability .
Molecular Mechanism
The molecular mechanism of action of SCH900776 S-isomer involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through the inhibition of Chk1 .
Dosage Effects in Animal Models
The effects of SCH900776 S-isomer vary with different dosages in animal models
Metabolic Pathways
SCH900776 S-isomer is involved in metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
The transport and distribution of SCH900776 S-isomer within cells and tissues involve interactions with transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SCH900776 S-isomer involves several steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structure. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromine atom: Bromination is carried out using bromine or a brominating agent.
Attachment of the piperidine ring:
Final purification: The compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of SCH900776 S-isomer follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions to ensure high yield and purity.
Continuous monitoring: Employing analytical techniques such as high-performance liquid chromatography (HPLC) to monitor the progress and purity of the compound.
Purification and isolation: Using industrial-scale purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
SCH900776 S-isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
SCH900776 S-isomer has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of checkpoint kinase 1 and its effects on the DNA damage response pathway.
Biology: Employed in cell cycle studies to understand the role of Chk1 in cell cycle regulation and DNA repair mechanisms.
Medicine: Investigated for its potential use in cancer therapy, particularly in combination with DNA-damaging agents to enhance their efficacy.
Industry: Utilized in the development of new therapeutic agents targeting checkpoint kinase 1
Comparison with Similar Compounds
Similar Compounds
SCH900776: The parent compound of SCH900776 S-isomer, also a potent Chk1 inhibitor.
AZD7762: Another Chk1 inhibitor with similar properties but different chemical structure.
Prexasertib: A selective inhibitor of checkpoint kinase 1 and 2 (Chk1/2) with a broader spectrum of activity
Uniqueness
SCH900776 S-isomer is unique due to its high selectivity and potency for Chk1 inhibition. It shows a 50-fold selectivity over cyclin-dependent kinase 2 (CDK2) and a 500-fold selectivity over checkpoint kinase 2 (Chk2), making it a valuable tool for studying Chk1-specific pathways .
Properties
IUPAC Name |
6-bromo-3-(1-methylpyrazol-4-yl)-5-[(3S)-piperidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN7/c1-22-8-10(6-19-22)11-7-20-23-14(17)12(16)13(21-15(11)23)9-3-2-4-18-5-9/h6-9,18H,2-5,17H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIZZEXBPRLVIV-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)C4CCCNC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)[C@H]4CCCNC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237552 | |
Record name | 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891494-64-7 | |
Record name | 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891494647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60237552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMO-3-(1-METHYL-1H-PYRAZOL-4-YL)-5-((3S)-PIPERIDIN-3-YL)PYRAZOLO(1,5-A)PYRIMIDIN-7-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99Y1V29WVE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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